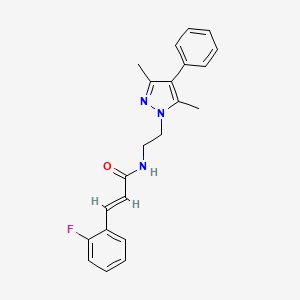
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C22H22FN3O and its molecular weight is 363.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a synthetic compound belonging to the class of acrylamides, characterized by its unique molecular structure that includes a pyrazole ring and an acrylamide moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 2035004-58-9
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and acrylamide functionalities allows it to modulate biochemical pathways that may lead to therapeutic effects. Although specific mechanisms are still under investigation, preliminary studies suggest interactions that could influence inflammatory responses and cancer cell proliferation.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole rings have shown significant antimicrobial properties against various bacterial strains. Studies have indicated that derivatives of pyrazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anticancer Properties : Pyrazole derivatives are often explored for their anticancer potential. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole compounds have been documented, with some studies indicating their ability to reduce inflammation by inhibiting specific inflammatory mediators .
Case Studies
Recent studies have evaluated the biological activity of this compound in vitro:
- Antimicrobial Screening :
- Anticancer Evaluation :
- Anti-inflammatory Testing :
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Significant inhibition observed |
| Antimicrobial | S. aureus | Moderate inhibition observed |
| Anticancer | A549 (lung cancer) | Dose-dependent cytotoxicity |
| Anticancer | H460 (lung cancer) | Increased apoptosis rates |
| Anti-inflammatory | In vitro model | Reduced pro-inflammatory cytokines |
Propriétés
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-16-22(19-9-4-3-5-10-19)17(2)26(25-16)15-14-24-21(27)13-12-18-8-6-7-11-20(18)23/h3-13H,14-15H2,1-2H3,(H,24,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCBXUDXDIUEHG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CC=C2F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CC=C2F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














